Carbamazepine-D8: An In-depth Technical Guide for Researchers
Carbamazepine-D8: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine-D8 (CBZ-D8) is the deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug. In the realm of analytical chemistry and drug development, Carbamazepine-D8 serves as a crucial internal standard for the quantitative analysis of Carbamazepine in biological matrices. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it an ideal tool for correcting analytical variability in mass spectrometry-based assays. This technical guide provides a comprehensive overview of Carbamazepine-D8, its chemical structure, synthesis, and its application in experimental protocols.
Chemical Identity and Structure
Carbamazepine-D8 is a stable isotope-labeled version of Carbamazepine, where eight hydrogen atoms on the aromatic rings have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled Carbamazepine in mass spectrometric analysis.
Chemical Structure:
The chemical structure of Carbamazepine-D8 is identical to that of Carbamazepine, with the exception of the deuterium labeling on the two phenyl rings.
IUPAC Name: 5H-Dibenz[b,f]azepine-5-carboxamide-d8
Synonyms: 5-Carbamoyl-5H-dibenz[b,f]azepine-d8, Amizepin-d8, Biston-d8, CBZ-d8, Calepsin-d8, Tegretol-d8[1]
Physicochemical Properties
A summary of the key physicochemical properties of Carbamazepine and Carbamazepine-D8 is presented in the table below. The data for Carbamazepine provides a baseline for understanding the properties of its deuterated analog.
| Property | Carbamazepine | Carbamazepine-D8 |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₄D₈N₂O[1][2] |
| Molecular Weight | 236.27 g/mol [3] | 244.32 g/mol [1][2] |
| CAS Number | 298-46-4[1][2] | 1538624-35-9[4] |
| Appearance | White to yellowish-white crystal[3] | Off-White to Pale Yellow Solid |
| Melting Point | 190-193 °C[3] | 184-189°C |
| Solubility | Practically insoluble in water, soluble in ethanol (B145695) and acetone. | Chloroform (Slightly), Methanol (Slightly) |
| logP (Octanol/Water) | 2.45 | No specific data found |
Synthesis of Carbamazepine-D8
-
Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves treating the aromatic compound with a deuterated acid (e.g., D₂SO₄) or a Lewis acid in the presence of a deuterium source like heavy water (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings.
-
Metal-Catalyzed Deuteration: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of aromatic hydrogens with deuterium from D₂ gas or D₂O.
-
Flow Synthesis: Modern techniques using flow reactors and microwave irradiation can enhance the efficiency of H-D exchange reactions with D₂O, offering a potential route for scalable synthesis.
General Synthetic Approach:
A plausible synthetic route for Carbamazepine-D8 would involve the treatment of Carbamazepine with a strong deuterated acid at elevated temperatures to facilitate the exchange of the aromatic protons. The reaction would likely require monitoring by techniques like NMR or mass spectrometry to determine the degree of deuteration. Purification would then be carried out using standard chromatographic techniques.
Experimental Protocols: Application as an Internal Standard
The primary application of Carbamazepine-D8 is as an internal standard in the quantification of Carbamazepine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of drugs from plasma or serum samples.
-
Spiking: To 100 µL of the biological matrix (e.g., human plasma), add a known amount of Carbamazepine-D8 solution (the internal standard).
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte (Carbamazepine) and the internal standard (Carbamazepine-D8).
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the LC-MS/MS analysis of Carbamazepine using Carbamazepine-D8 as an internal standard.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Carbamazepine: m/z 237 -> 194 Carbamazepine-D8: m/z 245 -> 194 |
| Collision Energy | Optimized for the specific instrument and analyte. |
Data Analysis:
The concentration of Carbamazepine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Carbamazepine and a constant concentration of Carbamazepine-D8.
Mandatory Visualizations
Conclusion
Carbamazepine-D8 is an indispensable tool for the accurate and precise quantification of Carbamazepine in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is well-established and critical for drug development, therapeutic drug monitoring, and pharmacokinetic studies. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize Carbamazepine-D8 in their analytical workflows. While a specific, detailed synthesis protocol is not widely published, the general principles of aromatic deuteration provide a basis for its production. The experimental protocols outlined here offer a robust starting point for the development and validation of bioanalytical methods for Carbamazepine.
